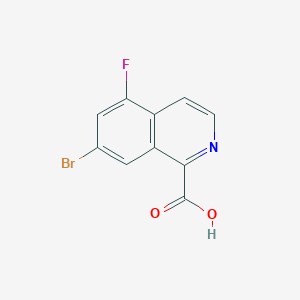
1-Bromo-2-(3-chloro-2-methylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(3-chloro-2-methylpropyl)benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom at the first position and a 3-chloro-2-methylpropyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-chloro-2-methylpropyl)benzene can be synthesized through a multi-step process involving the following key steps:
Bromination of Benzene: Benzene is first brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(3-chloro-2-methylpropyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxide, or amines in polar solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of Lewis acids for halogenation.
Major Products Formed:
Nucleophilic Substitution: Products include 1-hydroxy-2-(3-chloro-2-methylpropyl)benzene, 1-alkoxy-2-(3-chloro-2-methylpropyl)benzene, and 1-amino-2-(3-chloro-2-methylpropyl)benzene.
Electrophilic Aromatic Substitution: Products include 1-bromo-2-(3-chloro-2-methylpropyl)-4-nitrobenzene, 1-bromo-2-(3-chloro-2-methylpropyl)-4-sulfonic acid, and 1,4-dibromo-2-(3-chloro-2-methylpropyl)benzene.
Applications De Recherche Scientifique
1-Bromo-2-(3-chloro-2-methylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(3-chloro-2-methylpropyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and chlorine atoms in the compound can participate in halogen bonding, while the benzene ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Bromo-2-chlorobenzene: Similar structure but lacks the 3-chloro-2-methylpropyl group.
1-Bromo-2-methylbenzene: Similar structure but lacks the 3-chloro group.
1-Bromo-3-(3-chloro-2-methylpropyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness: 1-Bromo-2-(3-chloro-2-methylpropyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a 3-chloro-2-methylpropyl group
Propriétés
Formule moléculaire |
C10H12BrCl |
|---|---|
Poids moléculaire |
247.56 g/mol |
Nom IUPAC |
1-bromo-2-(3-chloro-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12BrCl/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8H,6-7H2,1H3 |
Clé InChI |
MGLOEBHETQRAIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)



![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)



![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)




